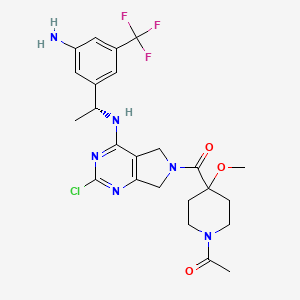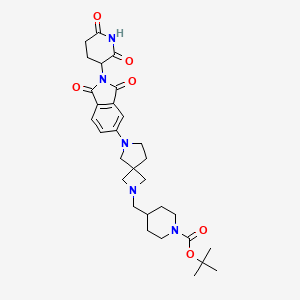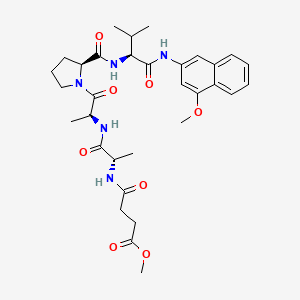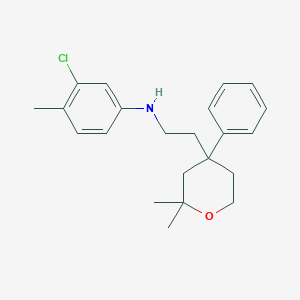
antibiotic prodrug NR-NO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrogen dioxide (NR-NO2) is a chemical compound with the formula NO2. It is one of several nitrogen oxides and is a reddish-brown gas. Nitrogen dioxide is a paramagnetic, bent molecule with C2v point group symmetry . It is highly reactive and poisonous, often used as an indicator for the larger group of nitrogen oxides .
Preparation Methods
Nitrogen dioxide can be prepared through various synthetic routes. One common method involves the oxidation of nitric oxide (NO) with oxygen (O2) at elevated temperatures. Industrially, nitrogen dioxide is produced as an intermediate in the synthesis of nitric acid, which is primarily used for the production of fertilizers . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .
Chemical Reactions Analysis
Nitrogen dioxide undergoes several types of chemical reactions, including:
Oxidation: Nitrogen dioxide can be further oxidized to form nitric acid (HNO3) in the presence of water and oxygen.
Reduction: It can be reduced to nitric oxide (NO) or nitrogen (N2) under specific conditions.
Common reagents used in these reactions include oxygen, water, and various reducing agents. The major products formed from these reactions include nitric acid, nitric oxide, and various nitro compounds .
Scientific Research Applications
Nitrogen dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which nitrogen dioxide exerts its effects involves its high reactivity and ability to form free radicals. In biological systems, nitrogen dioxide can react with cellular components, leading to oxidative stress and inflammation . It targets various molecular pathways, including those involved in respiratory function and immune response .
Comparison with Similar Compounds
Nitrogen dioxide can be compared with other nitrogen oxides, such as:
Nitric oxide (NO): A colorless gas that plays a crucial role in various physiological processes.
Dinitrogen tetroxide (N2O4): A colorless gas that exists in equilibrium with nitrogen dioxide at lower temperatures.
Nitrous oxide (N2O):
Nitrogen dioxide is unique due to its high reactivity and role as an intermediate in the production of nitric acid. Its ability to form free radicals and participate in various chemical reactions sets it apart from other nitrogen oxides .
Properties
Molecular Formula |
C57H52FN5O12 |
|---|---|
Molecular Weight |
1018.0 g/mol |
IUPAC Name |
[3-[[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxycarbonyloxymethyl]-5-methyl-2-[(4-nitrophenyl)methoxy]phenyl]methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C57H52FN5O12/c1-5-60(6-2)39-16-18-45-50(26-39)74-51-27-40(17-19-46(51)57(45)44-11-9-8-10-41(44)55(66)75-57)73-56(67)72-33-37-25-34(4)24-36(53(37)70-31-35-12-14-38(15-13-35)63(68)69)32-71-54(65)43-30-61(7-3)48-29-49(62-22-20-59-21-23-62)47(58)28-42(48)52(43)64/h8-19,24-30,59H,5-7,20-23,31-33H2,1-4H3 |
InChI Key |
QZPJRFFBKTUXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC4=C(C(=CC(=C4)C)COC(=O)OC5=CC6=C(C=C5)C7(C8=C(O6)C=C(C=C8)N(CC)CC)C9=CC=CC=C9C(=O)O7)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


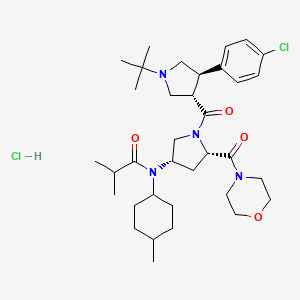
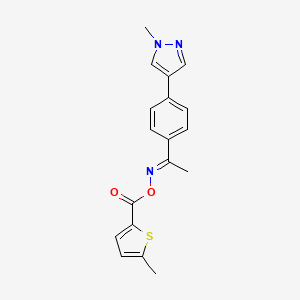
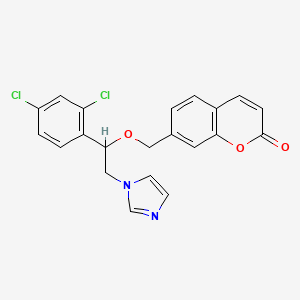
![1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12377521.png)
![4-methoxy-N-[(2S)-4-methyl-1-[[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]amino]-1-oxopentan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12377536.png)
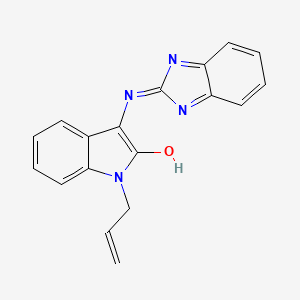

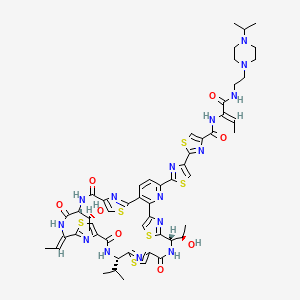
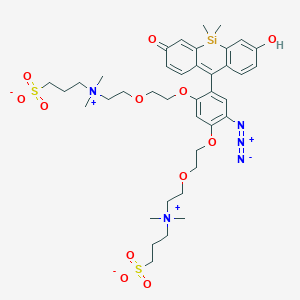
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
